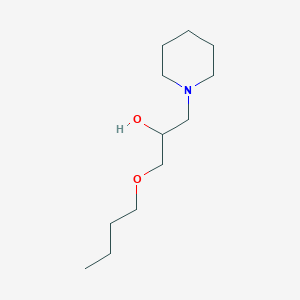
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(m-tolyl)acetamide, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. DMXAA was first synthesized in the 1990s by researchers at Auckland Cancer Society Research Center in New Zealand. Since then, DMXAA has been the subject of several scientific studies investigating its potential as an anti-cancer agent.
Scientific Research Applications
Chemistry and Synthetic Utility
Research by Hanessian and Moralioglu (1972) demonstrates the utility of N,N-dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals in synthetic chemistry. These compounds react with vicinal cis-diols to yield cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, which are useful as temporary protecting groups for vicinal diols. This reaction showcases the versatility of dimethylamino phenyl compounds in synthetic applications, offering pathways for selective benzoylation and acetylation under various conditions (Hanessian & Moralioglu, 1972).
Synthetic Methodology Improvement
Gong Fenga (2007) focused on improving synthetic methodologies for compounds related to "N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(m-tolyl)acetamide". This research included optimizing reduction, acetylation, and ethylation steps to enhance yields and reduce costs. The work represents an important step in refining the synthesis process for complex organic compounds, demonstrating the ongoing advancements in chemical synthesis technology (Gong Fenga, 2007).
Structural Studies and Material Science
A study by Karmakar et al. (2009) on the structural aspects of quinoline derivatives, including compounds with amide bonds similar to the one , sheds light on the potential material science applications. The research explores the formation of co-crystals and salts, revealing insights into molecular interactions and crystal engineering. Such studies are crucial for developing new materials with tailored properties (Karmakar et al., 2009).
Antiallergic Agents Development
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, as reported by Menciu et al. (1999), explores the development of novel antiallergic compounds. This line of investigation underscores the therapeutic potential of compounds with structures related to "N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(m-tolyl)acetamide", highlighting their significance in medicinal chemistry (Menciu et al., 1999).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O/c1-20-7-6-8-21(17-20)18-27(31)28-19-26(23-11-13-24(14-12-23)29(2)3)30-16-15-22-9-4-5-10-25(22)30/h4-14,17,26H,15-16,18-19H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYZDJJNZQRART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2989495.png)


![[4-Oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B2989501.png)



![1-(Oxan-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B2989507.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2989508.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)


